BCECF acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BCECF acid is synthesized through a series of chemical reactions involving the modification of fluorescein derivativesThe reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and protective groups to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, this compound is produced in bulk by optimizing the synthetic routes to achieve high yields and purity. The process involves large-scale reactions in controlled environments to ensure consistent quality. The final product is purified using techniques such as chromatography and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
BCECF acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: The compound can also undergo reduction reactions, which may affect its stability and fluorescence.
Substitution: This compound can participate in substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescence properties, while substitution reactions can yield various substituted fluorescein derivatives .
Scientific Research Applications
BCECF acid is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a pH indicator in various chemical reactions and processes.
Mechanism of Action
BCECF acid exerts its effects through its fluorescence properties, which are pH-dependent. The compound has a dual-excitation ratiometric profile, allowing it to measure pH changes accurately. When this compound enters a cell, intracellular esterases hydrolyze it to its fluorescent form, which is then retained within the cell due to its negative charges. The fluorescence intensity of this compound changes with pH, enabling researchers to monitor intracellular pH dynamics .
Comparison with Similar Compounds
Similar Compounds
2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester: This compound is a cell-permeant version of BCECF acid, which is hydrolyzed by intracellular esterases to release this compound.
Fluorescein: A widely used fluorescent dye with similar properties but different pH sensitivity.
Carboxyfluorescein: Another fluorescent dye used for pH measurements, but with different excitation and emission profiles.
Uniqueness
This compound is unique due to its optimal pK_a value for physiological pH measurements and its dual-excitation ratiometric profile, which provides accurate and reliable pH measurements in various biological and chemical systems .
Properties
IUPAC Name |
2',7'-bis(2-carboxyethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',7'-bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C27H20O11/c28-19-10-21-17(8-12(19)2-5-23(30)31)27(16-4-1-14(25(34)35)7-15(16)26(36)38-27)18-9-13(3-6-24(32)33)20(29)11-22(18)37-21;28-19-10-21-17(7-12(19)2-5-23(30)31)27(16-9-14(25(34)35)1-4-15(16)26(36)38-27)18-8-13(3-6-24(32)33)20(29)11-22(18)37-21/h2*1,4,7-11,28-29H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFSVSQVNQXHLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H40O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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